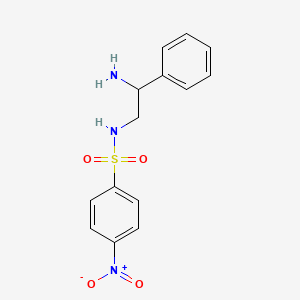
N-(2-Amino-2-phenylethyl)-4-nitrobenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Amino-2-phenylethyl)-4-nitrobenzene-1-sulfonamide is an organic compound that features a complex structure with both amine and sulfonamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-2-phenylethyl)-4-nitrobenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the nitration of benzene derivatives followed by sulfonation and subsequent amination. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems helps in optimizing the reaction parameters and scaling up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Amino-2-phenylethyl)-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Aplicaciones Científicas De Investigación
N-(2-Amino-2-phenylethyl)-4-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of N-(2-Amino-2-phenylethyl)-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Amino-2-phenylethyl)-N,N-diethylamine
- N-(2-(2-amino-2-phenylethyl)phenyl)-2,2-dimethyl-propanamide
Uniqueness
N-(2-Amino-2-phenylethyl)-4-nitrobenzene-1-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C14H15N3O4S |
|---|---|
Peso molecular |
321.35 g/mol |
Nombre IUPAC |
N-(2-amino-2-phenylethyl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C14H15N3O4S/c15-14(11-4-2-1-3-5-11)10-16-22(20,21)13-8-6-12(7-9-13)17(18)19/h1-9,14,16H,10,15H2 |
Clave InChI |
VEVLOBGVPLTVOK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



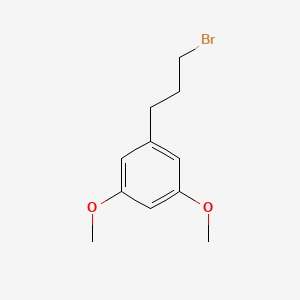
![5-Bromo-[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B13086163.png)
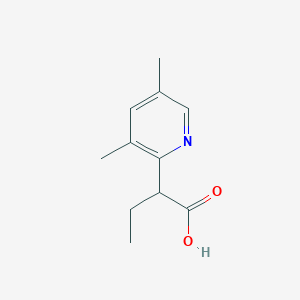
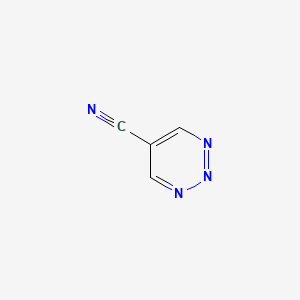
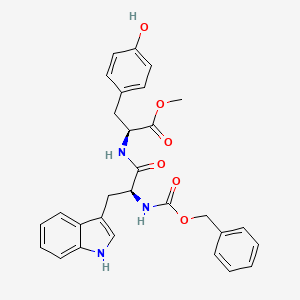
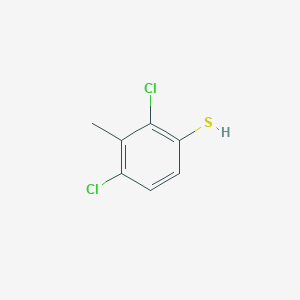
![Tert-butyl 4-(4-amino-1-methyl-1H-pyrazol-5-YL)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13086199.png)
![[1,2,4]Triazolo[1,5-a]pyrazin-5-ol](/img/structure/B13086200.png)
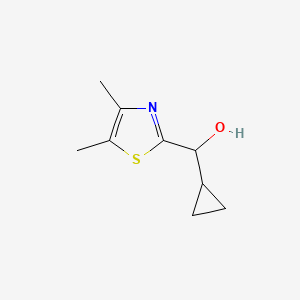

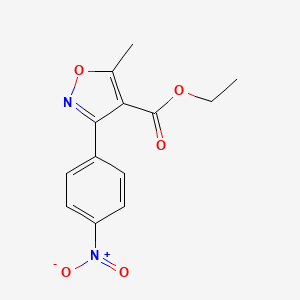
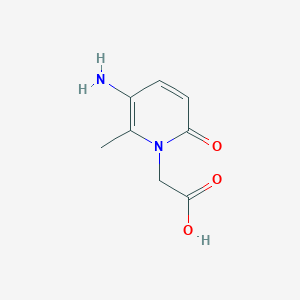
![3-{[4-(Propan-2-yl)cyclohexyl]amino}propan-1-ol](/img/structure/B13086230.png)
